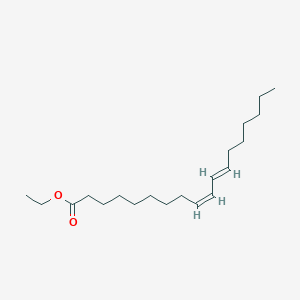

CLA 9c,11tr ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (9Z,11E)-octadeca-9,11-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-12H,3-8,13-19H2,1-2H3/b10-9+,12-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREKOPQLWZLLHM-PVHUKWJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016371 |

Source

|

| Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330214-86-3 |

Source

|

| Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to CLA 9c,11t Ethyl Ester for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Conjugated Linoleic Acid (CLA) 9c,11t ethyl ester, a biologically active fatty acid derivative of significant interest in various research fields. This document details its chemical properties, synthesis, analytical methods, and, most notably, its anti-inflammatory mechanism of action mediated by Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Chemical and Physical Properties

CLA 9c,11t ethyl ester, systematically named ethyl (9Z,11E)-9,11-octadecadienoate, is the ethyl ester form of the 9-cis, 11-trans isomer of conjugated linoleic acid. The esterification of the carboxylic acid group enhances its stability and lipophilicity, which can influence its absorption and metabolic fate.

| Property | Value | Reference |

| Chemical Formula | C20H36O2 | [1] |

| Molecular Weight | 308.5 g/mol | [1] |

| CAS Number | 330214-86-3 | [1] |

| Appearance | Liquid | [1] |

| IUPAC Name | ethyl (9Z,11E)-9,11-octadecadienoate | [1] |

| Synonyms | Ethyl (9Z,11E)-9,11-octadecadienoate | [1] |

Synthesis and Preparation

The synthesis of CLA 9c,11t ethyl ester typically involves the isomerization of linoleic acid followed by esterification.

Experimental Protocol: Synthesis of CLA Ethyl Ester from Linoleic Acid

This protocol describes a general method for the synthesis of conjugated linoleic acid ethyl esters from linoleic acid, which can be adapted from various sources.[2][3][4][5]

Materials:

-

Linoleic acid-rich oil (e.g., safflower oil, sunflower oil)

-

Propylene (B89431) glycol (solvent)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (catalyst)

-

Ethanol (B145695) (absolute)

-

Hydrochloric acid (HCl) or Phosphoric acid (H3PO4) (for neutralization)

-

Hexane (B92381) (for extraction)

-

Sodium sulfate (B86663) (anhydrous, for drying)

-

Nitrogen gas

Procedure:

-

Isomerization of Linoleic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the linoleic acid-rich oil in propylene glycol.

-

Add the alkaline catalyst (KOH or NaOH). The concentration of the catalyst and the reaction temperature are critical parameters to optimize for maximizing the yield of the desired 9c,11t isomer.

-

Heat the mixture under a nitrogen atmosphere with constant stirring. Reaction temperatures can range from 100°C to 180°C, and reaction times can vary from 1 to 4 hours.[2][5]

-

Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time.

-

After the reaction, cool the mixture to room temperature.

-

-

Neutralization and Extraction of CLA:

-

Neutralize the reaction mixture by adding an acid (e.g., HCl or H3PO4) until the pH is acidic (around pH 3-4).[4][5]

-

Transfer the mixture to a separatory funnel and extract the lipid fraction containing CLA using hexane.

-

Wash the hexane layer with distilled water to remove any remaining salts and impurities.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Remove the hexane under reduced pressure using a rotary evaporator to obtain the concentrated CLA.

-

-

Esterification to CLA Ethyl Ester:

-

Dissolve the obtained CLA in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or by bubbling dry HCl gas through the solution.

-

Reflux the mixture for 1-2 hours to drive the esterification reaction to completion.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the CLA ethyl ester with hexane, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

-

-

Purification:

-

The resulting CLA ethyl ester can be further purified using techniques like column chromatography on silica (B1680970) gel to separate the desired isomer from other fatty acid esters and isomers.

-

Analytical Methods for Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of CLA 9c,11t ethyl ester in biological matrices.

Experimental Protocol: Quantification of CLA Ethyl Ester in Plasma by GC-MS

This protocol outlines a general procedure for the extraction and analysis of fatty acid ethyl esters from plasma.[6][7][8][9][10]

Materials:

-

Plasma sample

-

Internal standard (e.g., ethyl heptadecanoate)

-

Acetone (B3395972) (cold)

-

Hexane

-

Methanol

-

Solid-phase extraction (SPE) cartridges (e.g., aminopropyl silica)

-

Nitrogen gas for evaporation

Procedure:

-

Sample Preparation and Extraction:

-

To a known volume of plasma, add a known amount of the internal standard.

-

Precipitate the plasma proteins by adding cold acetone and vortexing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction of the lipids from the supernatant using hexane.

-

Evaporate the hexane layer to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Isolation of Ethyl Esters:

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

-

Condition an aminopropyl SPE cartridge with hexane.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering lipids.

-

Elute the fatty acid ethyl esters with a more polar solvent mixture (e.g., hexane:diethyl ether).

-

Evaporate the eluate to dryness under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the final dried sample in a suitable solvent for GC injection (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C) to separate the different fatty acid ethyl esters.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions characteristic of CLA ethyl ester and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of CLA 9c,11t ethyl ester and the internal standard.

-

Determine the concentration of CLA 9c,11t ethyl ester in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Biological Activity and Mechanism of Action: Anti-inflammatory Effects

The primary biological activity of interest for CLA 9c,11t is its anti-inflammatory effect. While much of the research has been conducted on the free fatty acid, the ethyl ester is expected to exhibit similar activity following in vivo hydrolysis. The anti-inflammatory actions of 9c,11t-CLA are largely mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11][12]

PPARγ Signaling Pathway in Macrophages

Description of the Signaling Pathway:

-

Entry and Hydrolysis: CLA 9c,11t ethyl ester, being lipophilic, can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases to release the active free fatty acid, 9c,11t-CLA.

-

PPARγ Activation: 9c,11t-CLA acts as a ligand for PPARγ, a nuclear receptor. Upon binding, PPARγ undergoes a conformational change.

-

Heterodimerization and DNA Binding: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Transcriptional Regulation:

-

Transactivation: The PPARγ/RXR complex bound to PPREs recruits co-activator proteins, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The activated PPARγ can also interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). It can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]

-

Quantitative Data on Anti-inflammatory Effects

| Parameter | Cell Line | Treatment | Effect | Concentration | Reference |

| IL-6 Secretion | Bovine Mammary Epithelial Cells | 9c,11t-CLA | Inhibition of E. coli-induced IL-6 secretion | 50 µM | [13] |

| TNF-α Secretion | Bovine Mammary Epithelial Cells | 9c,11t-CLA | Inhibition of E. coli-induced TNF-α secretion | 50 µM | [13] |

| IL-6 Secretion | Human Endothelial Cells (EA.hy926) | 9c,11t-CLA | Decreased basal IL-6 secretion | 1 µM | [14] |

| IL-8 Secretion | Human Endothelial Cells (EA.hy926) | 9c,11t-CLA | Decreased basal IL-8 secretion | 1 µM | [14] |

| Pro-inflammatory Cytokine Expression | RAW264.7 Macrophages | CLA isomers | Decreased IFN-γ-induced TNF-α, IL-1β, and IL-6 expression | Not specified | [12] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol provides a general framework for assessing the anti-inflammatory effects of fatty acid esters in a macrophage cell line.[2][15]

Cell Line: RAW 264.7 or THP-1 (differentiated into macrophages).

Materials:

-

Macrophage cell line

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

CLA 9c,11t ethyl ester (dissolved in a suitable vehicle like ethanol or DMSO)

-

Lipopolysaccharide (LPS) from E. coli (as an inflammatory stimulus)

-

Reagents for quantifying cytokines (e.g., ELISA kits for TNF-α and IL-6)

-

Reagents for assessing cell viability (e.g., MTT or WST-1 assay)

Procedure:

-

Cell Culture and Seeding:

-

Culture the macrophage cells according to standard protocols.

-

Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of CLA 9c,11t ethyl ester (and a vehicle control) for a specified period (e.g., 24 hours).

-

After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 6-24 hours) to induce an inflammatory response. Include a non-stimulated control group.

-

-

Sample Collection:

-

After the stimulation period, collect the cell culture supernatant for cytokine analysis.

-

The cells can be harvested for analysis of gene expression (e.g., by RT-qPCR) or for cell viability assessment.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the effect of CLA 9c,11t ethyl ester on cytokine production by comparing the levels in the treated groups to the LPS-stimulated control group.

-

If a dose-response is observed, an IC50 value (the concentration that inhibits the inflammatory response by 50%) can be calculated.

-

Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.

-

Experimental Protocol: PPARγ Activation Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARγ receptor.[3][16][17][18][19]

Cell Line: A suitable host cell line (e.g., HEK293T, COS-7) that does not endogenously express high levels of PPARγ.

Materials:

-

Host cell line

-

Expression vector for human or mouse PPARγ

-

Luciferase reporter vector containing PPREs upstream of the luciferase gene

-

A co-reporter vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency

-

Transfection reagent

-

CLA 9c,11t ethyl ester

-

A known PPARγ agonist (e.g., rosiglitazone) as a positive control

-

Luciferase assay reagent

Procedure:

-

Cell Seeding and Transfection:

-

Seed the host cells in multi-well plates.

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the co-reporter vector using a suitable transfection reagent.

-

-

Treatment:

-

After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of CLA 9c,11t ethyl ester, the positive control (rosiglitazone), and a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After the treatment period (e.g., 24 hours), lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Measure the firefly luciferase activity (from the PPRE reporter) and the Renilla luciferase activity (from the co-reporter) in the cell lysates using a luminometer and the appropriate luciferase assay reagents.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

-

If a dose-response is observed, an EC50 value (the concentration that produces 50% of the maximal response) can be determined.

-

Conclusion

CLA 9c,11t ethyl ester is a promising bioactive compound with well-documented anti-inflammatory properties, primarily mediated through the activation of the nuclear receptor PPARγ. This technical guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to investigate its synthesis, quantification, and biological activity. Further research is warranted to fully elucidate the therapeutic potential of this compound in inflammatory and metabolic diseases.

References

- 1. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]

- 2. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Fatty acids modulate cytokine and chemokine secretion of stimulated human whole blood cultures in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schebb-web.de [schebb-web.de]

- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Automated sample preparation and fast GC–MS determination of fatty acids in blood samples and dietary supplements: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 14. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.uob.edu.ly [journals.uob.edu.ly]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Luciferase Assay System Protocol [promega.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Biological Activity of CLA 9c,11t Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acid (CLA) encompasses a group of positional and geometric isomers of linoleic acid, with the cis-9, trans-11 (9c,11t) isomer being the most prevalent in natural sources such as dairy products and ruminant meat. The ethyl ester of this isomer, CLA 9c,11t ethyl ester, is a common form utilized in dietary supplements and for research purposes. Upon ingestion, fatty acid ethyl esters are rapidly hydrolyzed in the gastrointestinal tract and bloodstream, releasing the biologically active free fatty acid.[1][2] This guide provides a comprehensive technical overview of the biological activities of 9c,11t-CLA, the active form of its ethyl ester, focusing on its anti-inflammatory, anti-cancer, and metabolic effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Biological Activities

The biological effects of 9c,11t-CLA are multifaceted, influencing a range of cellular processes from inflammation and cell proliferation to metabolic regulation. The primary mechanisms of action involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPAR) pathways, as well as the PI3K/Akt signaling cascade.

Anti-inflammatory Effects

9c,11t-CLA has demonstrated significant anti-inflammatory properties across various experimental models. It modulates the production of inflammatory mediators and influences the activity of immune cells.

Quantitative Data on Anti-inflammatory Effects

| Cell Line/Model | Treatment | Effect | Quantitative Measurement |

| Bovine Mammary Epithelial Cells (BMECs) | 50 µM and 100 µM 9c,11t-CLA pretreatment followed by H2O2 | Reduced inflammatory cytokine expression | Significant downregulation of IL-6 and IL-8 mRNA.[3] |

| Human Bronchial Epithelial Cells (BEAS-2B) | 9c,11t-CLA | Reduced IL-8 production | Significant reduction in IL-8 mRNA and protein levels.[4] |

| Human Endothelial Cells (EA.hy926) | 1 µM 9c,11t-CLA | Decreased inflammatory mediator concentrations | MCP-1 (p < 0.05), IL-6 (p < 0.05), IL-8 (p < 0.01), and RANTES (p < 0.05) reduction.[5] |

| Murine Collagen-Induced Arthritis Model | 0.5% 9c,11t-CLA in diet | Reduced arthritis severity | 29% decrease in arthritic score.[6] |

| Alzheimer's Disease Mouse Model | 9c,11t-CLA enriched diet | Upregulation of anti-inflammatory cytokines | Significant increase in IL-10 and IL-19 expressing astrocytes.[7] |

Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a central regulator of inflammation. 9c,11t-CLA has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Anti-Cancer Effects

9c,11t-CLA exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms include cell cycle arrest and modulation of key proteins involved in cancer progression.

Quantitative Data on Anti-Cancer Effects

| Cell Line | Treatment Concentration | Effect | Quantitative Measurement |

| Human Gastric Adenocarcinoma (SGC-7901) | 100 µM and 200 µM 9c,11t-CLA | Inhibition of cell proliferation | 75.6% and 82.4% inhibition, respectively.[8] |

| Human Breast Cancer (MCF-7) | 100 µM and 200 µM 9c,11t-CLA | Inhibition of cell proliferation | 91.05% and 92.86% inhibition, respectively.[9][10] |

| Human Prostate Cancer (PC-3) | Not specified | Moderate effect on COX-2 and 5-LOX expression | Data suggests an effect on arachidonic acid metabolism.[11] |

Signaling Pathway: Cell Cycle Regulation

9c,11t-CLA can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This is achieved by modulating the expression of cyclins and cyclin-dependent kinase inhibitors (CDKIs).

Metabolic Effects

9c,11t-CLA influences lipid and glucose metabolism, with effects that can be tissue-specific. It is a known activator of PPARs, which are key regulators of metabolic processes.

Signaling Pathway: PPARγ Activation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. 9c,11t-CLA can act as a ligand for PPARγ, influencing the expression of target genes involved in metabolic pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activity of 9c,11t-CLA.

In Vivo Hydrolysis of CLA Ethyl Ester

Objective: To confirm the conversion of CLA ethyl ester to its free fatty acid form.

Protocol Outline:

-

Administer CLA 9c,11t ethyl ester orally to animal models (e.g., rats).

-

Collect blood and tissue samples at various time points.

-

Extract lipids from the samples.

-

Analyze the lipid fractions using gas chromatography-mass spectrometry (GC-MS) to quantify the levels of both the ethyl ester and the free fatty acid forms of 9c,11t-CLA.

-

Studies have shown that fatty acid ethyl esters are rapidly degraded to free fatty acids in the gastrointestinal tract and have a short half-life in circulation.[1]

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of 9c,11t-CLA on the viability and proliferation of cells.

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat cells with various concentrations of 9c,11t-CLA (typically ranging from 25 to 200 µM) and a vehicle control (e.g., ethanol).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Western Blot Analysis for Signaling Proteins

Objective: To quantify the expression levels of specific proteins in signaling pathways (e.g., NF-κB, PI3K/Akt) following treatment with 9c,11t-CLA.

Protocol Outline:

-

Treat cells with 9c,11t-CLA at desired concentrations and time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, phospho-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Activation Assay (Transcription Factor ELISA)

Objective: To measure the activation of the NF-κB p65 subunit in nuclear extracts.

Protocol Outline:

-

Treat cells with 9c,11t-CLA with or without an inflammatory stimulus (e.g., LPS).

-

Prepare nuclear extracts from the treated cells.

-

Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow active NF-κB to bind to the oligonucleotide.

-

Wash away unbound proteins.

-

Add a primary antibody specific for the p65 subunit of NF-κB.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance to quantify NF-κB activation.

Conclusion

CLA 9c,11t ethyl ester, through its active form 9c,11t-CLA, exhibits a range of biological activities with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and metabolic effects are primarily mediated through the modulation of key signaling pathways, including NF-κB, PPARγ, and PI3K/Akt. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating further investigation into the precise mechanisms and clinical utility of this bioactive compound. Further research is warranted to fully elucidate the intricate molecular interactions and to translate the promising preclinical findings into effective therapeutic strategies.

References

- 1. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection effect of cis 9, trans 11-conjugated linoleic acid on oxidative stress and inflammatory damage in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cis-9,trans-11-CLA exerts anti-inflammatory effects in human bronchial epithelial cells and eosinophils: comparison to trans-10,cis-12-CLA and to linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of cis-9, trans-11-conjugated linoleic acid on cell cycle of gastric adenocarcinoma cell line (SGC-7901) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Conjugated linoleic acids (CLAs) decrease prostate cancer cell proliferation: different molecular mechanisms for cis-9, trans-11 and trans-10, cis-12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl (9Z,11E)-9,11-octadecadienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (9Z,11E)-9,11-octadecadienoate is a fatty acid ethyl ester that is anticipated to exert its biological effects primarily after in vivo hydrolysis to its corresponding carboxylic acid, (9Z,11E)-9,11-octadecadienoic acid, and subsequent metabolism. This guide delineates the presumed mechanism of action, focusing on the anti-inflammatory, antioxidant, and metabolic regulatory pathways modulated by its key metabolites. The primary active metabolites, including (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), are known to interact with critical signaling cascades such as NF-κB, MAPK, Nrf2/HO-1, and PPARs. This document provides a comprehensive overview of these interactions, supported by available quantitative data and detailed experimental protocols to facilitate further research and drug development.

Introduction: The Metabolic Activation of Ethyl (9Z,11E)-9,11-octadecadienoate

While direct studies on Ethyl (9Z,11E)-9,11-octadecadienoate are limited, the established metabolism of fatty acid ethyl esters (FAEEs) in various tissues suggests a likely pathway for its bioactivity.[1][2][3][4] FAEEs are known to be hydrolyzed by esterases to release the corresponding fatty acid and ethanol (B145695). Therefore, it is hypothesized that Ethyl (9Z,11E)-9,11-octadecadienoate serves as a prodrug, delivering (9Z,11E)-9,11-octadecadienoic acid and its subsequent metabolites to target tissues. The biological effects are thus attributable to these downstream molecules.

Core Signaling Pathways

The primary mechanisms of action of the metabolites of Ethyl (9Z,11E)-9,11-octadecadienoate converge on key signaling pathways that regulate inflammation, oxidative stress, and metabolism.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

The metabolite, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to exert significant anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[5] This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6]

-

NF-κB Pathway: 13-KODE prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[5]

-

MAPK Pathway: The phosphorylation of key MAPK family members, including ERK, p38, and JNK, is restrained by 13-KODE, further dampening the inflammatory response.[5][7]

Caption: Inhibition of NF-κB and MAPK pathways by 13-KODE.

Antioxidant Response via Nrf2/HO-1 Pathway Activation

13-KODE also contributes to cellular protection against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Activation of this pathway by 13-KODE leads to a reduction in reactive oxygen species (ROS) production.[5]

Caption: Activation of Nrf2/HO-1 pathway by 13-KODE.

Metabolic Regulation via PPAR Agonism

Metabolites of octadecadienoic acid have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.

-

PPARα Activation: 13-KODE is a potent activator of PPARα.[8][9] This activation can lead to a decrease in plasma and hepatic triglycerides, suggesting a therapeutic potential for dyslipidemia and hepatic steatosis.[8]

-

PPARγ Activation: Related oxo-octadecatrienoic acids have been shown to activate PPARγ, promoting adipogenesis and improving glucose uptake in adipocytes.[10][11]

Caption: PPARα and PPARγ activation by metabolites.

Anti-cancer Effects via c-Myc Down-regulation

In the context of breast cancer stem cells (BCSCs), 13-KODE has been shown to suppress cell proliferation and induce apoptosis.[7] This anti-cancer activity is associated with the down-regulation of the c-Myc oncogene, a key regulator of cell growth and proliferation.[7]

Quantitative Data Summary

| Parameter | Cell Line/Model | Treatment | Concentration | Effect | Reference |

| NO Production | RAW 264.7 Macrophages | 13-KODE + LPS | 100 µM | Inhibition of LPS-induced NO production | [5] |

| TNF-α Expression | RAW 264.7 Macrophages | 13-KODE + LPS | 100 µM | Reduction of LPS-induced TNF-α expression | [5] |

| IL-1β Expression | RAW 264.7 Macrophages | 13-KODE + LPS | 100 µM | Reduction of LPS-induced IL-1β expression | [5] |

| BCSC Proliferation | MDA-MB-231 | 13-Oxo-ODE | Not specified | Suppression of cell proliferation | [7] |

| c-Myc Expression | MDA-MB-231 | 13-Oxo-ODE | Not specified | Decreased c-myc gene expression | [7] |

| PPARα Activation | In vitro luciferase assay | 13-oxo-ODA | Not specified | Significant induction of PPARα activation | [8] |

| Plasma Triglycerides | Obese KK-Ay mice | 13-oxo-ODA in feed | 0.05% | Decrease in plasma triglyceride levels | [8] |

Experimental Protocols

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ atmosphere.

-

Viability Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Nitric Oxide (NO) Production Assay

-

RAW 264.7 cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

Western Blot Analysis

-

Cells are treated as required, then lysed to extract total protein.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, Nrf2, HO-1, c-Myc, β-actin).

-

After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA is extracted from treated cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-1β, c-myc) and a housekeeping gene (e.g., β-actin) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

Caption: A generalized workflow for in vitro experiments.

Conclusion and Future Directions

The available evidence strongly suggests that Ethyl (9Z,11E)-9,11-octadecadienoate acts as a precursor to biologically active fatty acids that modulate key cellular signaling pathways involved in inflammation, oxidative stress, and metabolism. Its metabolites, particularly 13-KODE, demonstrate promising therapeutic potential as anti-inflammatory, antioxidant, and metabolic regulatory agents.

Future research should focus on:

-

Confirming the in vivo hydrolysis of Ethyl (9Z,11E)-9,11-octadecadienoate and characterizing its pharmacokinetic and pharmacodynamic profiles.

-

Conducting head-to-head studies comparing the efficacy of the ethyl ester with its corresponding carboxylic acid.

-

Elucidating the precise molecular interactions between the active metabolites and their protein targets.

-

Exploring the therapeutic potential of Ethyl (9Z,11E)-9,11-octadecadienoate in preclinical models of inflammatory diseases, metabolic syndrome, and cancer.

This in-depth guide provides a foundational understanding of the core mechanism of action of Ethyl (9Z,11E)-9,11-octadecadienoate, offering a valuable resource for researchers and professionals in the field of drug development.

References

- 1. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid ethyl esters, nonoxidative ethanol metabolites, synthesis, uptake, and hydrolysis by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physiological Effects of cis-9, trans-11 Conjugated Linoleic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their diverse physiological effects. Among the various isomers, cis-9, trans-11-CLA (c9,t11-CLA) is the most abundant in natural sources and has been the subject of extensive research. This technical guide provides an in-depth analysis of the physiological effects of c9,t11-CLA, with a specific focus on its ethyl ester form, which is commonly used in supplementation. We will delve into its impact on adipocyte differentiation, lipid metabolism, inflammation, and carcinogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Conjugated linoleic acid (CLA) encompasses a group of positional and geometric isomers of linoleic acid. The cis-9, trans-11 isomer, also known as rumenic acid, is the predominant form found in dairy products and meat from ruminant animals. The ethyl ester form of c9,t11-CLA is frequently utilized in research and commercial supplements due to its stability. While many studies investigate the effects of the c9,t11-CLA isomer, it is important to consider the delivery form. Research suggests that the absorption of CLA ethyl esters may be lower compared to the free fatty acid or triglyceride forms[1]. However, once absorbed, the biological activities are largely attributed to the c9,t11-CLA molecule itself.

This guide will explore the multifaceted physiological effects of c9,t11-CLA ethyl ester, focusing on its molecular mechanisms of action.

Effects on Adipocyte Differentiation and Lipid Metabolism

The c9,t11-CLA isomer exhibits distinct effects on adipocytes, primarily influencing their differentiation and lipid metabolism.

Adipocyte Differentiation

In vitro studies using the 3T3-L1 preadipocyte cell line have demonstrated that c9,t11-CLA can promote differentiation into mature adipocytes. This is in stark contrast to the trans-10, cis-12 CLA isomer, which is known to inhibit adipogenesis. Treatment with c9,t11-CLA leads to an increase in the number of small adipocytes and enhances the accumulation of triglycerides (TG) within these cells[2]. This effect is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis[2][3].

Lipid Metabolism

The influence of c9,t11-CLA on lipid metabolism is complex and appears to be tissue-specific. In adipocytes, it promotes TG accumulation[2]. However, studies in human subjects have shown varied effects on plasma lipid profiles. Some research indicates no significant changes in lipoprotein cholesterol concentrations with dietary c9,t11-CLA intake[4][5]. In contrast, other studies in obese men have suggested that c9,t11-CLA supplementation may decrease insulin (B600854) sensitivity[6].

Quantitative Data Summary: Adipocyte Differentiation & Lipid Metabolism

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Triglyceride Content | 3T3-L1 preadipocytes | 100 µM c9,t11-CLA | 1.31-fold increase | [2] |

| Adipocyte Number | 3T3-L1 preadipocytes | 100 µM c9,t11-CLA | 3.2-fold increase in Oil Red O-stained cells | [2] |

| Adiponectin Secretion | 3T3-L1 adipocytes | 100 µM c9,t11-CLA | 2.7-fold increase | [2] |

| Insulin Sensitivity | Obese Men | 3 g/day c9,t11-CLA for 3 months | 15% decrease | [6] |

| Heparin-Releasable Lipoprotein Lipase (B570770) Activity | 3T3-L1 adipocytes | 100 µmol/L c9,t11-CLA | 20% decrease below BSA control | [7] |

Anti-inflammatory Effects

The c9,t11-CLA isomer has demonstrated notable anti-inflammatory properties in various experimental models.

Modulation of Inflammatory Cytokines

In vitro studies have shown that c9,t11-CLA can suppress the production of pro-inflammatory cytokines. For instance, in bovine mammary epithelial cells stimulated with E. coli, pretreatment with c9,t11-CLA repressed the secretion of IL-6, IL-8, and TNF-α[8]. Similarly, in endothelial cells, low concentrations of c9,t11-CLA decreased the concentrations of MCP-1, IL-6, IL-8, and RANTES in the culture medium[9]. These effects are often attributed to the modulation of the NF-κB signaling pathway and the activation of PPARγ[8].

Neuroinflammation

Recent studies suggest a protective role for c9,t11-CLA in the context of neuroinflammation. Dietary supplementation with c9,t11-CLA in an Alzheimer's disease mouse model was found to reduce amyloid-β protein accumulation and upregulate anti-inflammatory cytokines like IL-10 in the brain[10][11].

Quantitative Data Summary: Anti-inflammatory Effects

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| IL-6, IL-8, TNF-α Secretion | Bovine Mammary Epithelial Cells | 50 µM c9,t11-CLA pretreatment | Significant repression after E. coli challenge | [8] |

| MCP-1, IL-6, IL-8, RANTES Secretion | EA.hy926 Endothelial Cells | 1 µM c9,t11-CLA | Significant decrease in culture medium | [9] |

| Amyloid-β40 and β42 Levels | Alzheimer's Disease Mouse Model | c9,t11-CLA enriched diet | Significant decrease in the hippocampus | [11] |

| IL-10 Expressing Astrocytes | Alzheimer's Disease Mouse Model | c9,t11-CLA enriched diet | Increased number in the hippocampus | [10] |

| TNF-α and IL-6 Levels | Meta-analysis of human studies | CLA supplementation | Significant decrease | [12] |

Anti-Cancer Effects

The anti-carcinogenic properties of c9,t11-CLA have been investigated in various cancer cell lines and animal models.

Inhibition of Cancer Cell Proliferation

The c9,t11-CLA isomer has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, prostate, and colon cancer cells[6][13][14]. In MCF-7 breast cancer cells, c9,t11-CLA was found to arrest the cell cycle by reducing the expression of cyclins A, B1, and D1, and enhancing the expression of cyclin-dependent kinase inhibitors p16ink4a and p21cip/wafl[6][15].

Modulation of Carcinogenesis in Animal Models

In chemically induced mammary tumor models in rats, dietary supplementation with purified c9,t11-CLA resulted in a significant reduction in tumor mass[16]. The anti-tumor effects are thought to be mediated through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis[14].

Quantitative Data Summary: Anti-Cancer Effects

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Tumor Mass | MNU-induced mammary tumors in rats | 1% c9,t11-CLA in diet for 20 weeks | 45% decrease per rat | [16] |

| Cell Growth Inhibition | MCF-7 breast cancer cells | 100 µM and 200 µM c9,t11-CLA for 8 days | 91.05% and 92.86% inhibition, respectively | [6] |

| PC-3 Prostate Cancer Cell Proliferation | PC-3 cells | c9,t11-CLA | Less effective than t10,c12-CLA |

Signaling Pathways

The physiological effects of c9,t11-CLA are mediated through its interaction with key cellular signaling pathways.

PPARγ Signaling Pathway in Adipocyte Differentiation

As previously mentioned, PPARγ is a central mediator of the effects of c9,t11-CLA on adipocytes. Upon activation by ligands such as c9,t11-CLA, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating the transcription of genes involved in adipocyte differentiation and lipid metabolism.

Caption: PPARγ signaling pathway in adipocyte differentiation activated by c9,11t-CLA.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of c9,t11-CLA are partly mediated by the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. c9,t11-CLA can interfere with this process, leading to a dampened inflammatory response.

Caption: Inhibition of the NF-κB inflammatory pathway by c9,11t-CLA.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation

This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which can be adapted to study the effects of c9,t11-CLA ethyl ester.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (Differentiation Medium)

-

Differentiation Induction Cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in Differentiation Medium.

-

Insulin solution: 10 µg/mL insulin in Differentiation Medium.

-

c9,t11-CLA ethyl ester stock solution (dissolved in ethanol (B145695) or DMSO).

Procedure:

-

Culture 3T3-L1 preadipocytes in Growth Medium until confluent.

-

Two days post-confluency (Day 0), replace the medium with MDI medium containing the desired concentration of c9,t11-CLA ethyl ester or vehicle control.

-

On Day 2, replace the medium with Differentiation Medium containing insulin and c9,t11-CLA ethyl ester or vehicle.

-

On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium containing c9,t11-CLA ethyl ester or vehicle.

-

Differentiation is typically complete by Day 8-10. Assess differentiation by Oil Red O staining for lipid accumulation and by analyzing the expression of adipogenic marker genes (e.g., PPARγ, aP2) via qPCR.

In Vitro Assessment of Anti-inflammatory Activity

This protocol describes a general method for evaluating the anti-inflammatory effects of c9,t11-CLA ethyl ester on macrophage cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

c9,t11-CLA ethyl ester stock solution

-

ELISA kits for measuring cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed macrophage cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of c9,t11-CLA ethyl ester or vehicle for a specified period (e.g., 24 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a set time (e.g., 6-24 hours) to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Cell lysates can also be prepared to analyze the expression and activation of proteins in inflammatory signaling pathways (e.g., NF-κB) by Western blotting.

Caption: Experimental workflow for assessing the anti-inflammatory effects of c9,11t-CLA.

Conclusion

The cis-9, trans-11 isomer of conjugated linoleic acid, often administered as an ethyl ester, exhibits a wide range of physiological effects with potential therapeutic applications. Its ability to modulate adipocyte differentiation, lipid metabolism, inflammation, and cancer cell proliferation is well-documented. These effects are largely mediated through the regulation of key signaling pathways, including those governed by PPARγ and NF-κB.

For professionals in drug development, c9,t11-CLA represents a promising lead compound for targeting metabolic and inflammatory diseases. However, further research is warranted to fully elucidate its mechanisms of action, optimize its delivery, and confirm its efficacy and safety in human populations. The contrasting effects observed with other CLA isomers, such as t10,c12-CLA, underscore the importance of isomer specificity in research and therapeutic development. This guide provides a solid foundation of the current understanding of c9,t11-CLA ethyl ester and serves as a valuable resource for its continued investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different effects of conjugated linoleic acid isomers on lipoprotein lipase activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugated Linoleic Acid (CLA) inhibits expression of the Spot 14 (THRSP) and fatty acid synthase genes and impairs the growth of human breast cancer and liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Conjugated linoleic acids (CLAs) decrease prostate cancer cell proliferation: different molecular mechanisms for cis-9, trans-11 and trans-10, cis-12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of CLA 9c,11t Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the cis-9, trans-11 isomer of conjugated linoleic acid (CLA) ethyl ester, a compound of significant interest for its potential biological activities. This document outlines detailed methodologies for its preparation and subsequent analytical characterization, presenting key quantitative data in a structured format for ease of comparison.

Synthesis of CLA 9c,11t Ethyl Ester

The synthesis of CLA 9c,11t ethyl ester can be achieved through various methods, primarily involving the isomerization of linoleic acid followed by esterification, or the dehydration of ricinoleic acid derivatives.

A common method for producing CLA is the alkali isomerization of linoleic acid. This process typically yields a mixture of CLA isomers, with the 9c,11t and 10t,12c isomers being the most prominent. Subsequent purification steps are necessary to isolate the desired 9c,11t isomer.

Experimental Protocol:

-

Isomerization: A solution of linoleic acid in an appropriate solvent (e.g., propylene (B89431) glycol) is heated in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), under a nitrogen atmosphere. The reaction temperature and time are critical parameters that influence the isomer distribution.[1]

-

Acidification and Extraction: After cooling, the reaction mixture is acidified with a strong acid (e.g., 6 N HCl) and the CLA is extracted using an organic solvent like hexane (B92381).[1] The organic layer is then washed with a saline solution and dried over anhydrous sodium sulfate.[2]

-

Esterification: The resulting free fatty acid mixture is then esterified to produce the ethyl esters. This can be accomplished by reacting the CLA with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, or by using a milder method like reaction with ethyl iodide in the presence of a non-nucleophilic base.

-

Purification: The specific 9c,11t ethyl ester isomer can be isolated from the resulting mixture using techniques such as silver ion high-performance liquid chromatography (Ag+-HPLC).[3]

An alternative route involves the dehydration of methyl ricinoleate (B1264116), derived from castor oil, which is rich in ricinoleic acid. This method has been shown to produce a high proportion of the 9c,11t-CLA isomer.[2]

Experimental Protocol:

-

Dehydration: Methyl ricinoleate is heated with a dehydrating agent, such as potassium hydroxide (KOH), to induce the formation of conjugated double bonds. Optimal conditions reported include a reaction temperature of 50°C for 5.25 hours with 1.8 g of KOH.[2]

-

Work-up: The reaction mixture is acidified with HCl and the product is extracted with hexane. The hexane extract is washed with a NaCl solution and dried.[2]

-

Transesterification: The resulting methyl ester can be transesterified to the ethyl ester by heating with ethanol and a suitable catalyst.

Synthesis Workflow Diagram

Caption: Overview of two primary synthesis routes for CLA 9c,11t ethyl ester.

Characterization of CLA 9c,11t Ethyl Ester

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of CLA 9c,11t ethyl ester.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for separating and quantifying CLA isomers.

Experimental Protocols:

-

Gas Chromatography (GC):

-

Sample Preparation: The CLA ethyl ester is typically analyzed directly. If the sample is in a lipid matrix, a transesterification to methyl esters might be performed for better separation on some columns, though direct analysis of ethyl esters is also common.[4] It is crucial to use base-catalyzed methods for any esterification or transesterification to avoid isomerization.[4]

-

GC Conditions: A highly polar capillary column (e.g., 100 m CP-Sil 88™ or BPX-70™) is recommended for the separation of CLA isomers.[3][5] The carrier gas is typically hydrogen or helium. A temperature gradient program is employed to achieve optimal separation.

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantification.

-

-

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC):

-

Principle: This technique separates fatty acid esters based on the number, position, and geometry of their double bonds, offering excellent resolution of CLA isomers.[3]

-

Mobile Phase: A non-polar mobile phase, such as hexane, often with a small amount of a more polar solvent like acetonitrile, is used.

-

Detection: A UV detector set at 233 nm is suitable for detecting the conjugated diene system of CLA.[6]

-

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation.

Experimental Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For unambiguous identification of double bond positions, derivatization is often necessary as the mass spectra of underivatized CLA ester isomers are very similar.[7] Common derivatization reagents include 4,4-dimethyloxazoline (DMOX) and 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD).[4]

-

Analysis: The derivatized sample is analyzed by GC-MS. The fragmentation patterns of the derivatives provide information about the location of the double bonds.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons in the molecule. The signals for the olefinic protons in the conjugated system are characteristic.

-

¹³C NMR: This is a powerful tool for identifying and quantifying all positional and geometrical isomers in a CLA mixture without derivatization.[4]

-

-

Infrared (IR) Spectroscopy:

-

Analysis: The IR spectrum can confirm the presence of the ester functional group (C=O stretch) and the cis and trans double bonds.

-

Characterization Workflow Diagram

Caption: A typical workflow for the analytical characterization of CLA 9c,11t ethyl ester.

Quantitative Data Summary

The following table summarizes key physical and spectroscopic properties for CLA 9c,11t ethyl ester.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₂ | [8] |

| Molecular Weight | 308.5 g/mol | [8] |

| IUPAC Name | ethyl (9Z,11E)-octadeca-9,11-dienoate | [8] |

| Appearance | Oily liquid | General knowledge |

| UV λmax | 233 nm | [6] |

| ¹³C NMR | Spectra available in databases | [8] |

| GC-MS | Data available in NIST database | [8] |

| IR Spectra | Data available in databases | [8] |

Table 1: Physicochemical and Spectroscopic Data for CLA 9c,11t Ethyl Ester.

Signaling Pathways and Biological Activity

While this guide focuses on synthesis and characterization, it is important to note that CLA isomers, including 9c,11t, have been shown to exert various biological effects. For instance, dietary cis-9, trans-11-CLA has been investigated for its role in modulating inflammatory responses and its potential effects in models of Alzheimer's disease.[9] It has been shown to be a ligand and activator of PPARα.[6] The specific mechanisms of action are complex and are an active area of research.

Potential Signaling Pathway Involvement

Caption: Simplified diagram of CLA 9c,11t as a PPARα agonist.

This technical guide provides a foundational understanding of the synthesis and characterization of CLA 9c,11t ethyl ester. The detailed protocols and data presented herein are intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in their work with this important bioactive compound.

References

- 1. Development of Commercially Viable Method of Conjugated Linoleic Acid Synthesis Using Linoleic Acid Fraction Obtained from Pork By-products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 3. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl (9Z,11E)-9,11-octadecadienoate | C20H36O2 | CID 9963693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dietary cis-9, trans-11-conjugated linoleic acid reduces amyloid β-protein accumulation and upregulates anti-inflammatory cytokines in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of cis-9, trans-11 Conjugated Linoleic Acid Ethyl Ester in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conjugated linoleic acids (CLAs) represent a class of positional and geometric isomers of linoleic acid, with the cis-9, trans-11 (c9,t11) isomer being the most abundant in natural sources. This technical guide provides an in-depth analysis of the role of the c9,t11-CLA ethyl ester in lipid metabolism. It elucidates the molecular mechanisms, summarizes key quantitative findings from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the primary signaling pathways involved. The c9,t11-CLA isomer demonstrates distinct effects on lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), influencing adipocyte differentiation, fatty acid oxidation, and systemic lipid profiles. Understanding these isomer-specific effects is critical for the development of targeted therapeutic strategies.

Core Mechanisms of Action

The biological activities of c9,t11-CLA are predominantly mediated through its function as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors are master regulators of lipid and glucose homeostasis.

1.1. PPARα Activation: The c9,t11-CLA isomer is a high-affinity ligand for PPARα.[1][2] Activation of PPARα in the liver stimulates the transcription of genes involved in fatty acid uptake and β-oxidation, such as acyl-CoA oxidase (ACO), liver fatty acid-binding protein (L-FABP), and cytochrome P450IVA1 (CYP4A1).[1] This leads to an increased catabolism of fatty acids, potentially contributing to reductions in plasma triglycerides.

1.2. PPARγ Modulation: The interaction of c9,t11-CLA with PPARγ is more complex and appears to be tissue-specific. In preadipocytes, c9,t11-CLA has been shown to promote differentiation into mature, smaller adipocytes, a process driven by PPARγ activation.[3] These smaller adipocytes are metabolically favorable, exhibiting improved insulin (B600854) sensitivity and adiponectin secretion.[3] However, some studies suggest that in other contexts, both major CLA isomers can antagonize ligand-dependent activation of PPARγ.[4] The anti-inflammatory effects of c9,t11-CLA in adipose tissue, which contribute to improved insulin sensitivity, are also linked to a PPARγ-related mechanism.[5][6]

1.3. Anti-inflammatory Effects: In obese adipose tissue, c9,t11-CLA has been shown to reduce macrophage infiltration and downregulate several inflammatory markers, including tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappaB (NF-κB).[6] This anti-inflammatory action within adipose tissue is a key mechanism for improving insulin sensitivity.[6]

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of c9,t11-CLA ethyl ester on various metabolic parameters as reported in human, animal, and in vitro studies. It is important to note the distinct and sometimes opposing effects of the trans-10, cis-12 (t10,c12) CLA isomer.

Table 1: Effects of c9,t11-CLA on Plasma Lipid Profiles in Humans

| Parameter | Study Population | Dosage | Duration | Outcome | Reference |

| Triacylglycerol (TAG) | Normolipidemic Subjects | 3 g/day (80:20 c9,t11:t10,c12 blend) | 8 weeks | Significant reduction in plasma TAG | [7] |

| VLDL-Cholesterol | Normolipidemic Subjects | 3 g/day (80:20 c9,t11:t10,c12 blend) | 8 weeks | Significant reduction (P≤0.05) | [7] |

| LDL:HDL Ratio | Healthy Men | 0.59-2.38 g/day | 8 weeks | Decrease in LDL:HDL ratio | [8] |

| Total:HDL Ratio | Healthy Men | 0.59-2.38 g/day | 8 weeks | Decrease in Total:HDL ratio | [8] |

| Insulin Sensitivity | Obese Men | 3 g/day | 3 months | Decreased insulin sensitivity by 15% (P < 0.05) | [9] |

Table 2: Effects of c9,t11-CLA in Animal Models

| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |

| Plasma Triglycerides | ob/ob C57BL-6 Mice | Enriched Diet | N/A | Reduced fasting TAG (P < 0.01) | [6] |

| Fasting Glucose | ob/ob C57BL-6 Mice | Enriched Diet | N/A | Reduced fasting glucose (P < 0.05) | [6] |

| Fasting Insulin | ob/ob C57BL-6 Mice | Enriched Diet | N/A | Reduced fasting insulin (P < 0.05) | [6] |

| Adiposity | Mice | 0.1-0.3% (w/w) mixed isomers | N/A | Reduced adiposity without adverse liver effects | [10] |

| Growth/Feed Efficiency | Young Rodents | N/A | N/A | Enhanced growth and feed efficiency | [11] |

Table 3: Effects of c9,t11-CLA in In Vitro Models

| Parameter | Cell Line | Concentration | Outcome | Reference |

| Triacylglycerol Accumulation | 3T3-L1 Preadipocytes | 10-100 µM | Dose-dependent increase in TG content (1.31-fold at 100 µM) | [3] |

| Adipocyte Number | 3T3-L1 Preadipocytes | 100 µM | 3.2-fold more Oil Red O-stained cells | [3] |

| Adipocyte Size | 3T3-L1 Preadipocytes | 100 µM | Increased proportion of smaller adipocytes (<29 µm) | [3] |

| PPARγ Expression | Human Preadipocytes | N/A | Increased expression | [4] |

| Mitochondrial Biogenesis | C2C12 Myotubes | N/A | Increased expression of PGC-1α, NRF-1, and Tfam | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling cascade initiated by c9,t11-CLA involves the activation of PPARs, leading to downstream effects on gene expression related to lipid metabolism and inflammation.

Caption: c9,t11-CLA activates PPARα and PPARγ signaling pathways.

Experimental Workflows

A typical workflow for analyzing the effects of c9,t11-CLA on lipid metabolism in tissue samples involves extraction, separation, and quantification of fatty acids.

Caption: Workflow for the analysis of CLA isomers from biological samples.

Detailed Experimental Protocols

Analysis of CLA Isomers in Biological Samples

Objective: To extract, separate, and quantify c9,t11-CLA from tissues (adipose, liver) or plasma.

Protocol:

-

Sample Preparation & Hydrolysis:

-

Lyophilized tissue samples or plasma are subjected to alkaline hydrolysis to release free fatty acids from glycerolipids.

-

A common method involves incubation with 1M KOH in methanol (B129727) followed by 2M aqueous KOH at room temperature for 12 hours, or with 2M NaOH at 80-85°C for 30-35 minutes in sealed tubes.[13][14][15]

-

-

Extraction:

-

Separation via Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC):

-

This is the preferred method for resolving geometric and positional isomers of CLA.[16][17]

-

The dried lipid extract is re-dissolved in the mobile phase (e.g., 1.6% acetic acid and 0.0125% acetonitrile (B52724) in n-hexane).[13][14][15]

-

The sample is injected onto two coupled Ag+-HPLC columns (e.g., ChromSpher 5 µm Lipids columns).[14][15]

-

Isocratic elution is performed at a flow rate of approximately 1 ml/min.[14][15]

-

-

Detection and Quantification:

In Vitro Adipocyte Differentiation Assay

Objective: To assess the effect of c9,t11-CLA on the differentiation of preadipocytes.

Protocol:

-

Cell Culture:

-

Mouse 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

-

Initiation of Differentiation:

-

Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing DMEM, 10% FBS, insulin (e.g., 10 µg/mL), dexamethasone (B1670325) (e.g., 1 µM), and 3-isobutyl-1-methyl-xanthine (IBMX) (e.g., 0.5 mM).

-

Experimental groups are treated with the differentiation cocktail supplemented with c9,t11-CLA ethyl ester at various concentrations (e.g., 10-100 µM) or a vehicle control (e.g., ethanol).[3]

-

-

Maturation:

-

After 2-3 days, the medium is replaced with DMEM/FBS containing only insulin and the respective CLA or vehicle treatment. This medium is refreshed every 2 days for a total of 8-10 days to allow for adipocyte maturation.

-

-

Assessment of Differentiation:

-

Lipid Accumulation (Oil Red O Staining): Mature adipocytes are fixed with formalin and stained with Oil Red O solution. The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.[3]

-

Triglyceride Content: Cellular lipids are extracted, and the triglyceride content is measured using a commercial colorimetric assay kit.[3]

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative RT-PCR is performed to measure the expression of key adipogenic marker genes, such as PPARγ, aP2, and adiponectin.

-

Conclusion

The cis-9, trans-11 isomer of conjugated linoleic acid ethyl ester is a potent modulator of lipid metabolism, with distinct biological activities that differentiate it from other CLA isomers. Its primary mechanism of action involves the activation of PPARα and the modulation of PPARγ, leading to increased fatty acid oxidation, promotion of healthy adipocyte differentiation, and anti-inflammatory effects. While preclinical data are promising for its role in improving lipid profiles and insulin sensitivity, human studies have yielded some conflicting results, underscoring the need for further research into dose- and population-specific effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of c9,t11-CLA in metabolic diseases.

References

- 1. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 3. cis9, trans11-Conjugated Linoleic Acid Differentiates Mouse 3T3-L1 Preadipocytes into Mature Small Adipocytes through Induction of Peroxisome Proliferator-activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of dietary supplementation using isomeric blends of conjugated linoleic acid on lipid metabolism in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposing effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on blood lipids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cis-9,trans-11 conjugated linoleic acid supplementation on insulin sensitivity, lipid peroxidation, and proinflammatory markers in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conjugated linoleic acid reduces adiposity and increases markers of browning and inflammation in white adipose tissue of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 14. Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection [jafs.com.pl]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aocs.org [aocs.org]

An In-depth Technical Guide to Conjugated Linoleic Acid Ethyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. They are characterized by having conjugated double bonds in their chemical structure. Naturally occurring in dairy products and meat from ruminant animals, CLAs have garnered significant scientific interest due to their diverse biological activities. The two predominant and most studied isomers are cis-9, trans-11-CLA and trans-10, cis-12-CLA. While often studied as free fatty acids or triglycerides, the ethyl ester forms of CLA (CLAEEs) are also utilized in research and supplements, offering potential advantages in terms of stability and formulation. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of conjugated linoleic acid ethyl esters, with a focus on their anti-inflammatory, anti-obesity, and anti-cancer properties.

Chemical Structure and Synthesis

Conjugated linoleic acid ethyl esters are synthesized by the esterification of conjugated linoleic acid with ethanol (B145695). This can be achieved through several methods, including acid-catalyzed esterification and lipase-catalyzed transesterification.

Experimental Protocol: Synthesis of Conjugated Linoleic Acid Ethyl Esters

1. Alkaline Isomerization of Linoleic Acid to CLA:

-

Objective: To convert linoleic acid into a mixture of conjugated linoleic acid isomers.

-

Materials:

-

Linoleic acid-rich oil (e.g., safflower oil)

-

Propylene (B89431) glycol

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Place 100 g of propylene glycol in a round-bottom flask equipped with a nitrogen inlet, reflux condenser, and thermometer.

-

Heat the flask to 180°C under a nitrogen atmosphere.

-

Cool the flask to 160°C and add 26 g of KOH.

-

Increase the nitrogen flow to prevent air ingress and raise the temperature back to 180°C for 10 minutes.

-

Add 5 g of linoleic acid and allow the reaction to proceed at 180°C for 2 hours with stirring.[1]

-

Cool the reaction mixture to room temperature and add 200 mL of methanol.

-